molecular formula C13H14N2O5 B589050 methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate CAS No. 143430-43-7

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate

Cat. No.: B589050
CAS No.: 143430-43-7
M. Wt: 278.264
InChI Key: BTWXXFLVCHUSJU-UHFFFAOYSA-N
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Description

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, enhancing its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality. Purification steps such as recrystallization and chromatography are also integral to the industrial production process .

Chemical Reactions Analysis

Types of Reactions

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazoline core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

143430-43-7

Molecular Formula

C13H14N2O5

Molecular Weight

278.264

IUPAC Name

methyl 5,8-dimethoxy-2-methyl-4-oxo-8H-quinazoline-7-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-6-14-10-9(12(16)15-6)8(18-2)5-7(11(10)19-3)13(17)20-4/h5,11H,1-4H3

InChI Key

BTWXXFLVCHUSJU-UHFFFAOYSA-N

SMILES

CC1=NC(=O)C2=C(C=C(C(C2=N1)OC)C(=O)OC)OC

Synonyms

7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI)

Origin of Product

United States

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